N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide
Description
The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a pyrimidine-derived small molecule characterized by a central pyrimidine ring substituted with diethylamino and methyl groups. The pyrimidine moiety is linked via an amino group to a phenyl ring, which is further conjugated to a 3,4-dimethylbenzamide group.
Key structural features include:
- Aromatic linker: A phenyl group bridging the pyrimidine and benzamide moieties, providing rigidity and π-π stacking capabilities.
- Benzamide terminus: The 3,4-dimethylbenzamide group contributes hydrophobicity and steric bulk, which may influence target selectivity and metabolic stability.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-6-29(7-2)22-15-18(5)25-24(28-22)27-21-12-10-20(11-13-21)26-23(30)19-9-8-16(3)17(4)14-19/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHHPGRJYEQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves a series of precise chemical reactions. Generally, the process starts with the preparation of intermediate compounds that are subjected to specific conditions to yield the final product. Typical reactions involve:
Formation of the Pyrimidine Ring: : The initial step often involves the construction of the 6-methylpyrimidine moiety through cyclization reactions of precursors like acetonitrile and diethylamine under controlled conditions.
Amidation Reaction: : This step involves coupling the pyrimidine derivative with an aniline derivative to introduce the amino group.
Final Coupling: : The last step usually involves the formation of the benzamide by reacting the dimethylbenzene derivative with the previously formed intermediate.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound is optimized for high yield and purity. Techniques like continuous flow synthesis, process intensification, and the use of automated reactors are common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: : Can lead to the formation of N-oxides.
Reduction: : Might reduce the aromatic ring or amide group under specific conditions.
Substitution: : Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution Reactions: : Often involve reagents like sodium hydride and various nucleophiles under inert atmospheric conditions.
Major Products
Oxidation: : Produces N-oxides or hydroxylated derivatives.
Reduction: : Can result in partially or fully hydrogenated compounds.
Substitution: : Yields derivatives with substitutions at specific positions of the aromatic ring.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide finds extensive applications in:
Chemistry: : As an intermediate for synthesizing other complex molecules.
Biology: : Used in studies related to enzyme inhibition and receptor binding due to its structural mimicry of natural ligands.
Medicine: : Potential use as a drug candidate for various therapeutic areas, including cancer, due to its ability to interfere with specific molecular pathways.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The diethylamino group plays a critical role in binding interactions, enhancing the compound's affinity for its target. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Compound 1 from
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Structural Similarities :
- Pyrimidine core with a 6-methyl substituent.
- Benzamide terminus (though substituted with 2,6-dichloro groups).
- Key Differences: Substituents on Pyrimidine: Compound 1 features a 1-hydroxypropan-2-ylamino group at the 4-position of the pyrimidine, contrasting with the diethylamino group in the target compound. This introduces a chiral center and hydroxyl group, enhancing solubility but reducing lipophilicity compared to diethylamino. Linker: A pyridin-4-yl group replaces the phenyl linker, altering electronic properties and steric demands. Pharmacological Impact: The dichlorobenzamide group in Compound 1 may enhance binding to hydrophobic pockets in EGFR, while the target compound’s 3,4-dimethylbenzamide could offer improved metabolic stability due to reduced electrophilicity .
Compound from
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-2-Phenoxyacetamide (CAS 923210-54-2)
- Structural Similarities: Identical pyrimidine-phenyl backbone. Diethylamino and methyl groups on the pyrimidine ring.
- Key Differences: Terminal Group: A 2-phenoxyacetamide replaces the 3,4-dimethylbenzamide. Pharmacokinetic Implications: The dimethylbenzamide in the target compound may confer greater metabolic resistance to hydrolysis compared to the ester-like phenoxyacetamide .
Triazine Derivatives from
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-...-amide
- Structural Similarities: Presence of aromatic amines (dimethylamino groups).
- Key Differences :
- Core Heterocycle : A triazine ring replaces the pyrimidine, altering electronic distribution and hydrogen-bonding capacity.
- Complexity : Multiple hydroxymethyl and pyrrolidinyl substituents increase molecular weight and polarity, likely reducing blood-brain barrier penetration compared to the simpler target compound .
EGFR Inhibitors from
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2)
- Structural Similarities: Pyrimidine core with amino-linked aromatic systems.
- Biological Relevance: Piperidine substituents are common in kinase inhibitors for optimizing target affinity; however, the target compound’s diethylamino group may prioritize lipophilicity for membrane penetration .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The compound features a pyrimidine moiety integrated with an aromatic amide structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O |
| Molecular Weight | 389.5 g/mol |
| Chemical Structure | Structure |
| LogP | 3.88 |
| Polar Surface Area | 54.01 Ų |
Synthesis : The synthesis typically involves multi-step reactions including amination and the formation of the aromatic ring. Precise control over reaction conditions is crucial for optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems.
- Enzyme Inhibition : The compound mimics substrates for key enzymes, disrupting metabolic pathways essential for cellular function. For instance, it may inhibit dihydropteroate synthase, affecting bacterial folate synthesis.
- Receptor Modulation : The diethylamino group can form hydrogen bonds and engage in electrostatic interactions with target receptors, modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties by inhibiting bacterial growth through enzyme inhibition pathways. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a lead compound in antibiotic development.
Toxicological Evaluations
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- No Observed Adverse Effect Level (NOAEL) : In studies involving rat models, the NOAEL was determined to be 100 mg/kg body weight per day when administered orally over 28 days.
- Genetic Toxicology : The compound has shown no mutagenic or clastogenic effects in vitro, indicating a favorable safety profile for further development.
Case Studies
- Case Study on Antibacterial Activity : A recent study investigated the antibacterial efficacy of structurally similar compounds in vitro against resistant strains of bacteria. Results demonstrated significant inhibition zones, suggesting that modifications on the aromatic rings could enhance potency.
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that the compound undergoes rapid metabolism in liver microsomes, with hydroxylation identified as a primary metabolic pathway. This information is crucial for understanding its bioavailability and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
